Orexin B (human)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It plays a crucial role in regulating various physiological functions, including sleep-wake cycles, feeding behavior, energy homeostasis, and reward systems . Orexin B is derived from the precursor protein prepro-orexin and interacts with two G-protein-coupled receptors, orexin receptor type 1 and orexin receptor type 2 .

Mecanismo De Acción

Target of Action

Orexin B (human) is an endogenous agonist that primarily targets two G protein-coupled receptors, namely orexin receptor type 1 (OX1R) and type 2 (OX2R) . These receptors are widely distributed throughout the central and peripheral nervous systems .

Mode of Action

Orexin B interacts with its targets, OX1R and OX2R, by binding and activating these receptors . This activation leads to a series of intracellular events that result in various physiological responses. The binding affinity of Orexin B for OX1R and OX2R is 420 nM and 36 nM, respectively .

Biochemical Pathways

The activation of OX1R and OX2R by Orexin B triggers several downstream signaling pathways. Both OX1R and OX2R activity is mediated by Gq11, which, in turn, leads to the activation of phospholipase C (PLC), phospholipase A (PLA), and phospholipase D, ultimately resulting in an increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) .

Pharmacokinetics

It’s known that the compound stimulates feeding following central administration , suggesting that it can cross the blood-brain barrier. More research is needed to fully understand the ADME properties of Orexin B and their impact on its bioavailability.

Result of Action

The activation of OX1R and OX2R by Orexin B has a wide range of effects on the body. It plays a crucial role in regulating sleep/wake states, feeding behavior, energy homeostasis, reward systems, cognition, and mood . Furthermore, Orexin B is involved in the regulation of neuroendocrine functions and glucose metabolism .

Action Environment

The action of Orexin B is influenced by various environmental, physiological, and emotional stimuli . For instance, Orexin B signaling promotes obesity resistance via enhanced spontaneous physical activity and energy expenditure regulation . On the other hand, deficiency or dysfunction in the orexin system can lead to obesity in animal models, despite lower calorie intake than wild-type counterparts, due to reduced physical activity .

Análisis Bioquímico

Biochemical Properties

Orexin B (human) mediates its effects through two G-protein-coupled receptors, the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R) . It has a higher affinity for the OX2 receptor . Orexin B (human) is involved in food intake, obesity regulation, energy homeostasis, and differentiation .

Cellular Effects

Orexin B (human) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Orexin B (human) has been shown to increase gastric motility and promote the release of digestive enzymes, thereby increasing nutrient absorption .

Molecular Mechanism

Orexin B (human) exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Both OX1R and OX2R activity is mediated by Gq 11, which, in turn, leads to the activation of phospholipase C (PLC), phospholipase A (PLA), and phospholipase D, ultimately resulting in an increase in cytosolic Ca 2+ and the activation of protein kinase C (PKC) .

Dosage Effects in Animal Models

In animal models, the effects of Orexin B (human) vary with different dosages . For instance, Orexin B (human) has been shown to significantly augment food intake at certain dosages .

Metabolic Pathways

Orexin B (human) is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

Orexin B (human) is transported and distributed within cells and tissues

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Orexin B is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is coupled with the next amino acid in the sequence using coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography.

Industrial Production Methods: Industrial production of orexin B involves recombinant DNA technology. The gene encoding prepro-orexin is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells produce the precursor protein, which is subsequently cleaved to yield orexin B .

Análisis De Reacciones Químicas

Types of Reactions: Orexin B undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Orexin B can be oxidized by reactive oxygen species, leading to modifications in its structure.

Major Products: The major products formed from these reactions include oxidized orexin B, reduced orexin B, and various substituted analogs .

Aplicaciones Científicas De Investigación

Orexin B has numerous scientific research applications:

Chemistry: It is used to study peptide synthesis and structure-function relationships.

Industry: Orexin B is used in the development of pharmaceuticals targeting orexin receptors.

Comparación Con Compuestos Similares

Orexin A (Hypocretin-1): Shares structural similarities with orexin B and binds to the same receptors but has a higher affinity for orexin receptor type 1.

Neuropeptide Y: Another neuropeptide involved in regulating feeding behavior and energy homeostasis but acts through different receptors.

Melanin-Concentrating Hormone: Regulates feeding behavior and energy balance but has distinct receptors and signaling pathways.

Uniqueness of Orexin B: Orexin B is unique in its ability to regulate both sleep-wake cycles and feeding behavior through its interaction with orexin receptors. Its dual role in these critical physiological processes distinguishes it from other neuropeptides .

Propiedades

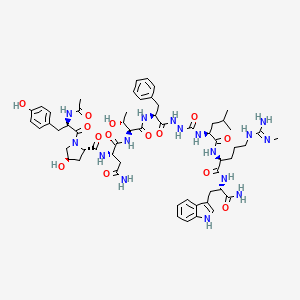

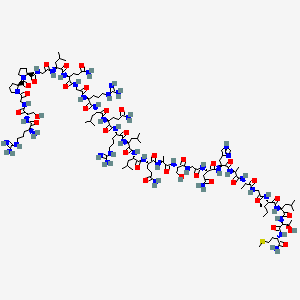

IUPAC Name |

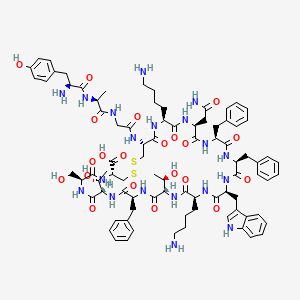

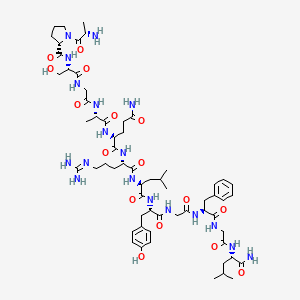

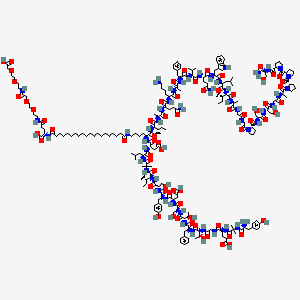

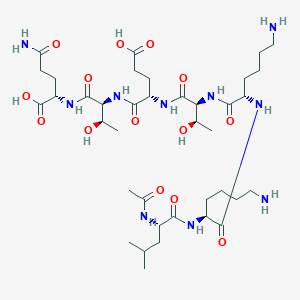

(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C123H212N44O35S/c1-18-63(12)96(118(200)161-80(46-62(10)11)116(198)165-97(67(16)170)119(201)152-70(98(129)180)35-41-203-17)164-94(178)53-140-99(181)64(13)146-100(182)65(14)148-110(192)81(47-68-49-136-57-145-68)160-115(197)82(48-90(128)174)151-92(176)51-142-104(186)83(55-168)162-101(183)66(15)147-106(188)74(30-33-88(126)172)155-113(195)78(44-60(6)7)159-114(196)79(45-61(8)9)158-108(190)72(26-21-38-139-123(134)135)153-109(191)75(31-34-89(127)173)156-112(194)77(43-59(4)5)157-107(189)71(25-20-37-138-122(132)133)149-91(175)50-141-103(185)73(29-32-87(125)171)154-111(193)76(42-58(2)3)150-93(177)52-143-117(199)85-27-22-40-167(85)120(202)86-28-23-39-166(86)95(179)54-144-105(187)84(56-169)163-102(184)69(124)24-19-36-137-121(130)131/h49,57-67,69-86,96-97,168-170H,18-48,50-56,124H2,1-17H3,(H2,125,171)(H2,126,172)(H2,127,173)(H2,128,174)(H2,129,180)(H,136,145)(H,140,181)(H,141,185)(H,142,186)(H,143,199)(H,144,187)(H,146,182)(H,147,188)(H,148,192)(H,149,175)(H,150,177)(H,151,176)(H,152,201)(H,153,191)(H,154,193)(H,155,195)(H,156,194)(H,157,189)(H,158,190)(H,159,196)(H,160,197)(H,161,200)(H,162,183)(H,163,184)(H,164,178)(H,165,198)(H4,130,131,137)(H4,132,133,138)(H4,134,135,139)/t63-,64-,65-,66-,67+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,96-,97-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBREICAXZPFDD-WMQZXSDYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C123H212N44O35S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2899.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.